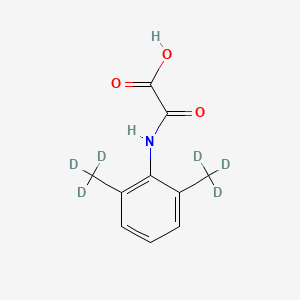Lidocaine impurity 5-d6
CAS No.:
Cat. No.: VC16641966
Molecular Formula: C10H11NO3
Molecular Weight: 199.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO3 |
|---|---|
| Molecular Weight | 199.24 g/mol |
| IUPAC Name | 2-[2,6-bis(trideuteriomethyl)anilino]-2-oxoacetic acid |
| Standard InChI | InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)/i1D3,2D3 |
| Standard InChI Key | JFTAPSBIODPQJN-WFGJKAKNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C(=O)O |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Lidocaine impurity 5-d6 (C₁₀H₅D₆NO₃) is a deuterated derivative of lidocaine impurity 5 (C₁₀H₁₁NO₃), where six hydrogen atoms are replaced with deuterium (²H) at specific positions . This substitution increases the molecular weight from 193.20 g/mol to 199.24 g/mol, a modification critical for mass spectrometric differentiation in pharmacokinetic studies . The deuterium atoms are strategically placed to minimize alterations to the molecule’s chemical reactivity while enhancing its utility as a tracer .
Regulatory Designation and Synonyms
Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) classify this compound under impurity profiling guidelines for lidocaine hydrochloride. It is interchangeably referred to as:
-
2-((2,6-Dimethylphenyl)amino)-2-oxoacetic acid-d6
-
Lidocaine-d6 metabolite impurity
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of lidocaine impurity 5-d6 involves deuteration of the precursor molecule, lidocaine impurity 5, using deuterium oxide (D₂O) under controlled catalytic conditions. Key steps include:
-
Acid-Catalyzed Exchange: Protonated amino groups in the parent compound undergo hydrogen-deuterium exchange in the presence of platinum or palladium catalysts .
-
Purification: Solid-phase extraction (SPE) with Waters Oasis® HLB cartridges ensures removal of non-deuterated contaminants .
-
Lyophilization: The final product is isolated as a hydrochloride salt (C₁₀H₅D₆NO₃·HCl) to enhance stability .
Analytical Validation
Chromatographic methods for quantifying lidocaine impurity 5-d6 adhere to International Council for Harmonisation (ICH) guidelines. A validated liquid chromatography-mass spectrometry (LC-MS) method demonstrates the following performance characteristics :
| Parameter | Lidocaine Impurity 5-d6 | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | ≥0.99 | ≥0.98 |
| Intra-day Precision (% RSD) | 1.36–2.95 | ≤15 |
| Accuracy (% Recovery) | 96.04–106.87 | 85–115 |
| Matrix Effect (IS Normalized) | 0.96–1.00 | 0.80–1.20 |
The method employs a Phenomenex Kinetex EVO C18 column (4.6 × 100 mm, 2.6 µm) with acetonitrile/5 mM ammonium acetate (80:20, v/v) mobile phase at 0.6 mL/min . Deuterated analogs elute 0.2–0.5 minutes earlier than non-deuterated species due to reduced hydrophobicity .
Role in Pharmacokinetic Studies
Mass Spectrometric Differentiation
In tandem mass spectrometry (MS/MS), lidocaine impurity 5-d6 exhibits a distinct fragmentation pattern:
-
Parent Ion: m/z 200.2 [M+H]⁺ (vs. m/z 194.2 for non-deuterated)
This allows simultaneous quantification of both species in plasma with a lower limit of quantification (LLOQ) of 0.10 ng/mL, critical for detecting trace metabolites .
Comparative Analysis with Non-Deuterated Analog
Physicochemical Properties
| Property | Lidocaine Impurity 5 | Lidocaine Impurity 5-d6 |
|---|---|---|
| LogP (Octanol-Water) | 1.98 | 1.95 |
| pKa | 3.12 | 3.10 |
| Aqueous Solubility (mg/mL) | 4.7 | 4.9 |
Deuteration minimally affects lipophilicity and ionization, ensuring comparable chromatographic behavior .
Metabolic Pathways
In vivo studies in Sprague-Dawley rats show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume